Phenylcyclohexenylether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylcyclohexenylether is an organic compound that belongs to the class of ethers It consists of a phenyl group attached to a cyclohexene ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylcyclohexenylether can be synthesized through several methods. One common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under mild conditions and yields the desired ether product .
Another method involves the alkoxymercuration-demercuration of alkenes. In this process, an alkene reacts with an alcohol in the presence of mercuric acetate (Hg(OAc)2) followed by reduction with sodium borohydride (NaBH4). This method is particularly useful for synthesizing unsymmetrical ethers .
Industrial Production Methods
Industrial production of this compound often relies on the Williamson ether synthesis due to its simplicity and efficiency. The process involves large-scale reactions using automated equipment to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenylcyclohexenylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenolic compounds
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) to form substituted ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Phenolic compounds
Reduction: Cyclohexanol derivatives
Substitution: Substituted ethers
Scientific Research Applications
Phenylcyclohexenylether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenylcyclohexenylether involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Phenylcyclohexenylether can be compared with other similar compounds, such as:
Phenylcyclohexane: Similar in structure but lacks the ether linkage, resulting in different chemical properties and reactivity.
Cyclohexylbenzene: Another related compound with a different arrangement of the phenyl and cyclohexane rings, leading to distinct applications and uses.
Phenylcyclohexanol: Contains a hydroxyl group instead of an ether linkage, affecting its solubility and reactivity.
This compound is unique due to its ether linkage, which imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
cyclohexen-1-yloxybenzene |
InChI |
InChI=1S/C12H14O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 |
InChI Key |
YQBRJWGMIPWMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.